N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, also known as PHPS1, is a small molecule inhibitor that has been used in scientific research to study the role of the inositol polyphosphate 5-phosphatase OCRL in the regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. PHPS1 is a potent and selective inhibitor of OCRL, with an IC50 of 8.9 μM.
Scientific Research Applications
Antimicrobial and Anticancer Activities
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide and its derivatives have been extensively studied for their antimicrobial and anticancer activities. These compounds, through various synthetic routes, have demonstrated promising results against a range of microbial organisms including Gram-negative bacteria, Gram-positive bacteria, and yeast. For instance, the synthesis and evaluation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have shown strong antimicrobial activities (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011). Similarly, novel indole derivatives synthesized using both conventional and microwave-assisted methods have also displayed significant antimicrobial properties (Anekal, D., & Biradar, J. S., 2012).
Catalysis and Material Science
In the field of catalysis and material science, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide have been utilized to enhance the efficiency of certain reactions. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been identified as a non-precious oxygen reduction catalyst, demonstrating excellent stability and increased current density (Yu, J., Lu, Y., Yuan, C., Zhao, J., Wang, M., & Liu, R., 2014).
Drug Development
The indole nucleus, which is part of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, is a common motif in drug development due to its pharmacological significance. Several studies have focused on optimizing the chemical functionalities of indole-2-carboxamides to improve their therapeutic potential. For instance, modifications in the indole scaffold have been aimed at enhancing allosteric modulation of cannabinoid receptors, showing potential for the development of new therapeutic agents (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., & Lu, D., 2014).
Analytical Chemistry
In analytical chemistry, the unique properties of indole derivatives, including those related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, have facilitated the development of new analytical methods. These compounds have been applied in various spectroscopic and crystallographic analyses to understand their structural and functional characteristics better (Al-Ostoot, F. H., Stondus, J., Anthal, S., Venkatesh, G., Mohammed, Y. H., Sridhar, M. A., Khanum, S., & Kant, R., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on the structure of the compound, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures can influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound’s hydrophilic and lipophilic properties, as well as its molecular size and charge, will likely influence its bioavailability .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVUFRVCWZBGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide |
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